molecular formula C14H17IN2O4S B11775529 Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate

Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate

Cat. No.: B11775529
M. Wt: 436.27 g/mol
InChI Key: YTKULNQTFJHJFO-UHFFFAOYSA-N
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Description

Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyrrole core

Preparation Methods

The synthesis of Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]pyrrole core, followed by the introduction of the amino, ethyl, and iodo groups. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The iodo group in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H17IN2O4S

Molecular Weight

436.27 g/mol

IUPAC Name

diethyl 4-amino-6-ethyl-3-iodothieno[2,3-b]pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C14H17IN2O4S/c1-4-17-10(13(18)20-5-2)9(16)7-8(15)11(22-12(7)17)14(19)21-6-3/h4-6,16H2,1-3H3

InChI Key

YTKULNQTFJHJFO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1SC(=C2I)C(=O)OCC)N)C(=O)OCC

Origin of Product

United States

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